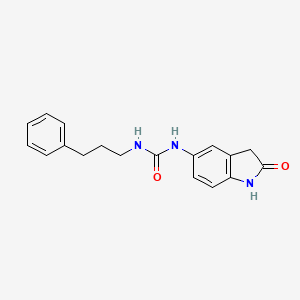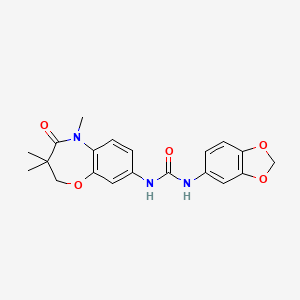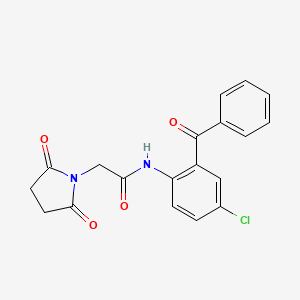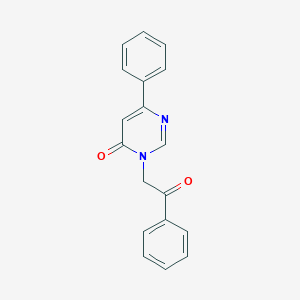![molecular formula C20H19NOS B6574852 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide CAS No. 1207029-12-6](/img/structure/B6574852.png)
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-1-yl)-N-{[1-(Thiophen-2-yl)cyclopropyl]methyl}acetamide, also known as 2-NTCA, is a synthetic compound that has been studied for its potential applications in the scientific research field. It belongs to the family of cyclopropylmethylacetamides, which are derivatives of acetamide. 2-NTCA has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been used in the synthesis of other compounds, such as antifungal agents and antimicrobial agents.
作用機序
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to inhibit the growth of cancer cells by blocking the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. By blocking the activity of COX-2, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide is able to reduce the production of prostaglandins and, in turn, reduce inflammation and pain.
Biochemical and Physiological Effects
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and to reduce inflammation and pain. It has also been found to have antifungal, anti-inflammatory, and antibacterial activities. In addition, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been found to have a protective effect against oxidative stress, as it has been found to scavenge reactive oxygen species.
実験室実験の利点と制限
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has a number of advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. It has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been found to inhibit the growth of cancer cells in vitro. However, there are some limitations to its use in laboratory experiments, as it has been found to be unstable in air and light.
将来の方向性
Future research on 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide could focus on its potential use as an anticancer agent. In addition, further research could be conducted to investigate its potential use in the synthesis of other compounds, such as antifungal agents and antimicrobial agents. Further research could also be conducted to investigate its potential use as an antioxidant, as it has been found to scavenge reactive oxygen species. Additionally, further research could be conducted to investigate its potential use in the treatment of inflammatory diseases, such as arthritis. Finally, further research could be conducted to investigate its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation and pain.
合成法
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide can be synthesized using a variety of methods. The most common method involves the reaction of naphthalene-1-carboxaldehyde with thiophen-2-ylcyclopropylmethylthioacetate in the presence of a base. This reaction yields the desired product in high yields. Other methods of synthesis include the use of a palladium catalyst, the use of a microwave-assisted reaction, and the use of a sonication-assisted reaction.
科学的研究の応用
2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been studied for its potential applications in the scientific research field. It has been found to exhibit a variety of properties, including antifungal, anti-inflammatory, and antibacterial activities. It has also been used in the synthesis of other compounds, such as antifungal agents and antimicrobial agents. In addition, 2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-naphthalen-1-yl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(21-14-20(10-11-20)18-9-4-12-23-18)13-16-7-3-6-15-5-1-2-8-17(15)16/h1-9,12H,10-11,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHXAGKUQOSVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)

![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(4-methoxyphenyl)urea](/img/structure/B6574806.png)



![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574851.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)